molecular formula C22H44N6O12 B13847844 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B

3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B

Cat. No.: B13847844
M. Wt: 584.6 g/mol
InChI Key: PVBBKYXEGIKPOB-SORJYZOUSA-N
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Description

3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B is a derivative of kanamycin B, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used to treat various bacterial infections. It is particularly effective against Gram-negative and Gram-positive bacteria, as well as mycoplasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B involves the modification of kanamycin B. The process typically includes the attachment of the (S)-4-amino-2-hydroxybutyryl group to the kanamycin B molecule. This modification can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferase enzymes to facilitate the attachment of the amino-hydroxybutyryl group.

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces kanamyceticus, the bacterium that naturally produces kanamycin. The fermentation broth is then subjected to various purification steps to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can produce a variety of derivatives with different functional groups attached .

Scientific Research Applications

3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B involves binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the 16S rRNA, leading to the misreading of t-RNA and the inhibition of protein synthesis. As a result, the bacterium is unable to synthesize proteins vital to its growth, ultimately leading to its death .

Comparison with Similar Compounds

Similar Compounds

    Kanamycin A: Another aminoglycoside antibiotic with similar antibacterial properties but different structural modifications.

    Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity.

    Tobramycin: Similar in structure and function but with different clinical applications.

Uniqueness

3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B is unique due to its specific structural modification, which enhances its antibacterial activity and reduces its susceptibility to certain resistance mechanisms. This makes it a valuable compound in the fight against antibiotic-resistant bacteria .

Properties

Molecular Formula

C22H44N6O12

Molecular Weight

584.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-22-16(34)11(26)13(31)10(5-29)38-22)17(35)19(7)40-21-12(27)15(33)14(32)9(4-24)37-21/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15-,16-,17-,18+,19-,21-,22-/m1/s1

InChI Key

PVBBKYXEGIKPOB-SORJYZOUSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)N)O)OC3C(C(C(C(O3)CO)O)N)O)N

Origin of Product

United States

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